molecular formula C9H21ClN2Si2 B13450086 1,3-Bis(trimethylsilyl)-1H-imidazol-3-ium Chloride

1,3-Bis(trimethylsilyl)-1H-imidazol-3-ium Chloride

Cat. No.: B13450086
M. Wt: 248.90 g/mol
InChI Key: BUCAPEUWYDFHEJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(trimethylsilyl)-1H-imidazol-3-ium Chloride is a chemical compound that belongs to the class of imidazolium salts. These salts are known for their stability and versatility in various chemical reactions. The compound features a central imidazole ring substituted with two trimethylsilyl groups and a chloride anion. This structure imparts unique properties, making it valuable in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(trimethylsilyl)-1H-imidazol-3-ium Chloride can be synthesized through a two-step process. The first step involves the reaction of N1,N2-diarylbenzene-1,2-diamines with triethyl orthoformate. This reaction is followed by alkoxy abstraction using trimethylsilyl chloride, leading to the formation of the imidazole ring . The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using mechanochemical methods. These methods involve the use of ball milling techniques, which provide a solvent-free and eco-friendly alternative to traditional solution-based synthesis . The process can be optimized to achieve high yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(trimethylsilyl)-1H-imidazol-3-ium Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkyl halides, metal salts, and reducing agents. Reaction conditions often involve inert atmospheres, moderate temperatures, and the use of solvents like tetrahydrofuran or dichloromethane.

Major Products

The major products formed from reactions involving this compound include various substituted imidazolium salts, metal complexes, and reduced or oxidized imidazole derivatives .

Mechanism of Action

The mechanism of action of 1,3-Bis(trimethylsilyl)-1H-imidazol-3-ium Chloride primarily involves its ability to stabilize reactive intermediates and facilitate various chemical transformations. The trimethylsilyl groups provide steric protection and enhance the compound’s stability, while the imidazolium core can participate in electron transfer and coordination with metals . These properties make it a valuable tool in catalysis and material science.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(2,4,6-trimethylphenyl)-1H-benzo[d]imidazol-3-ium Chloride
  • 1,3-Bis(2,6-diisopropylphenyl)-1H-benzo[d]imidazol-3-ium Chloride
  • 1,3-Diphenyl-1H-benzo[d]imidazol-3-ium Chloride

Uniqueness

1,3-Bis(trimethylsilyl)-1H-imidazol-3-ium Chloride is unique due to its trimethylsilyl groups, which provide enhanced stability and reactivity compared to other imidazolium salts. This makes it particularly useful in applications requiring robust and versatile chemical intermediates .

Properties

Molecular Formula

C9H21ClN2Si2

Molecular Weight

248.90 g/mol

IUPAC Name

trimethyl-(3-trimethylsilylimidazol-1-ium-1-yl)silane;chloride

InChI

InChI=1S/C9H21N2Si2.ClH/c1-12(2,3)10-7-8-11(9-10)13(4,5)6;/h7-9H,1-6H3;1H/q+1;/p-1

InChI Key

BUCAPEUWYDFHEJ-UHFFFAOYSA-M

Canonical SMILES

C[Si](C)(C)N1C=C[N+](=C1)[Si](C)(C)C.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.